molecular formula C11H13F3N2O B1322946 1-(3-(Trifluoromethoxy)phenyl)piperazine CAS No. 54711-69-2

1-(3-(Trifluoromethoxy)phenyl)piperazine

Cat. No.: B1322946
CAS No.: 54711-69-2
M. Wt: 246.23 g/mol
InChI Key: ROLJHVUEZZXDFL-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)piperazine is a chemical compound belonging to the phenylpiperazine class It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazine typically involves the reaction of 3-(trifluoromethoxy)aniline with piperazine under specific conditions. One common method includes the following steps:

    Starting Materials: 3-(Trifluoromethoxy)aniline and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

    Procedure: The 3-(trifluoromethoxy)aniline is reacted with piperazine at an elevated temperature, typically around 80-100°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction methods.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)phenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(4-(Trifluoromethoxy)phenyl)piperazine: The position of the trifluoromethoxy group on the phenyl ring is different, potentially leading to variations in reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLJHVUEZZXDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630758
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-69-2
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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